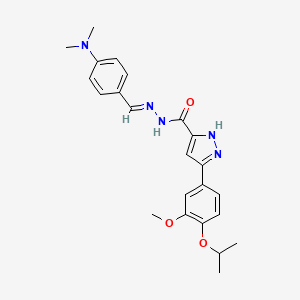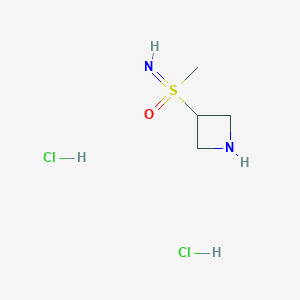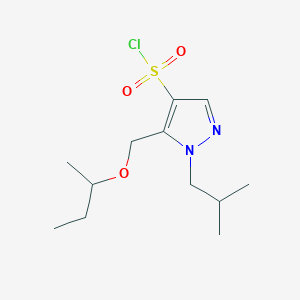![molecular formula C12H24N2O2 B2904728 tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate, Mixture of diastereomers CAS No. 1782752-94-6](/img/structure/B2904728.png)
tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate” is a mixture of diastereomers . It is related to the compound “tert-butyl methyl (piperidin-3-yl)carbamate” which has a molecular weight of 214.31 .
Molecular Structure Analysis
The InChI code for a related compound, “tert-butyl methyl (piperidin-3-yl)carbamate”, is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3 . This provides a detailed description of the molecular structure.Physical and Chemical Properties Analysis
The related compound “tert-butyl methyl (piperidin-3-yl)carbamate” has a molecular weight of 214.31 . It is a liquid and is shipped at ambient temperature .Scientific Research Applications
Organic Synthesis and Structural Analysis
Tert-butyl carbamates have been studied for their role in the synthesis of complex structures containing organometallic moieties. These compounds serve as isosteric substitutes for organic drug candidates, contributing to the development of bioorganometallic chemistry. The synthesis and characterization of diastereomers of planar chiral (η(6)-arene)Cr(CO)3 containing carboxylic acid derivatives demonstrate the potential of tert-butyl carbamates in creating stereochemically rich organometallic structures (Patra, Merz, & Metzler-Nolte, 2012).
In the realm of crystallography, tert-butyl carbamates have facilitated the understanding of crystal structures through isomorphous crystal structures analysis. Chlorodiacetylene and iododiacetylene derivatives, for example, have been linked via bifurcated hydrogen and halogen bonds involving carbonyl groups, illustrating the structural diversity attainable with tert-butyl carbamates (Baillargeon et al., 2017).
Medicinal Chemistry and Enzyme Inhibition
- Tert-butyl carbamates play a significant role in the development of enzyme inhibitors, showcasing their importance in medicinal chemistry. The synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate illustrates the application of these compounds in generating potent insecticidal agents (Brackmann et al., 2005).
Material Science and Chemical Engineering
- In material science, tert-butyl carbamates contribute to the development of new materials and chemical processes. The radical oxidation of amides and related compounds with hypervalent tert-butylperoxyiodanes, resulting in the synthesis of imides and tert-butylperoxyamide acetals, showcases the versatility of these compounds in oxidative chemical processes (Ochiai, Kajishima, & Sueda, 1999).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-5-6-10(13-7-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAZFQJYDPHNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile](/img/structure/B2904646.png)



![2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2904651.png)

![N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide](/img/structure/B2904659.png)
![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2904660.png)
![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B2904662.png)
![3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2904663.png)


![N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide](/img/structure/B2904668.png)
